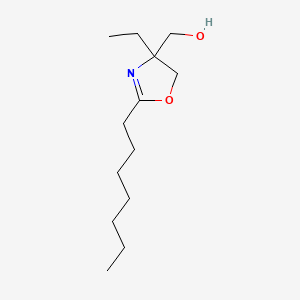
4-Ethyl-2-heptyl-2-oxazoline-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-heptyl-2-oxazoline-4-methanol is an organic compound with the molecular formula C13H25NO2. It belongs to the class of oxazolines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes an ethyl group, a heptyl chain, and a hydroxymethyl group attached to the oxazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-heptyl-2-oxazoline-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-2-heptyl-2-oxazoline with formaldehyde in the presence of a base, which facilitates the formation of the hydroxymethyl group.
Reaction Conditions:
Temperature: Typically around 60-80°C
Solvent: Common solvents include methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-heptyl-2-oxazoline-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazoline ring can be reduced to form an oxazolidine.
Substitution: The ethyl and heptyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 4-ethyl-2-heptyl-2-oxazoline-4-carboxylic acid
Reduction: 4-ethyl-2-heptyl-2-oxazolidine-4-methanol
Substitution: Various substituted oxazolines depending on the reagents used
Aplicaciones Científicas De Investigación
4-Ethyl-2-heptyl-2-oxazoline-4-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it can act as a cross-linking agent to enhance material properties.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-heptyl-2-oxazoline-4-methanol depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-oxazoline: Lacks the heptyl and hydroxymethyl groups, making it less hydrophobic and less reactive.
4-Methyl-2-oxazoline: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and physical properties.
2-Heptyl-2-oxazoline: Similar but lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
4-Ethyl-2-heptyl-2-oxazoline-4-methanol is unique due to its combination of an ethyl group, a heptyl chain, and a hydroxymethyl group. This structure imparts specific physical and chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
Propiedades
Número CAS |
57101-63-0 |
|---|---|
Fórmula molecular |
C13H25NO2 |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
(4-ethyl-2-heptyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-7-8-9-12-14-13(4-2,10-15)11-16-12/h15H,3-11H2,1-2H3 |
Clave InChI |
GGTHMQKJWFHHRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NC(CO1)(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


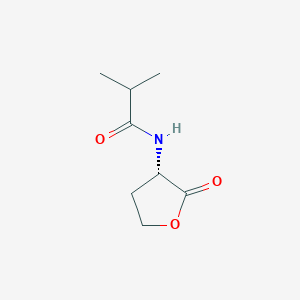


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
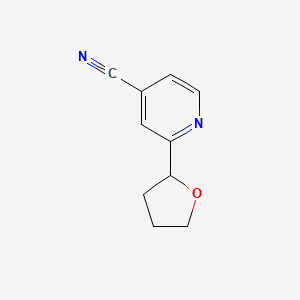
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
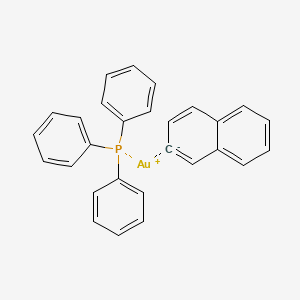
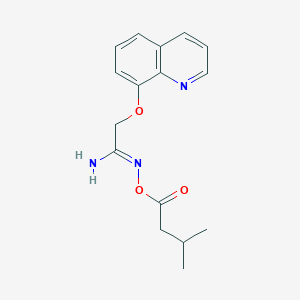
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
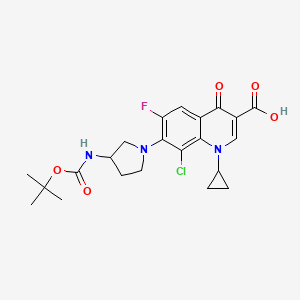

![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
